REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[CH3:6][O:7][C:8]([C:10]1[O:11][CH:12]=[CH:13][C:14]=1[CH3:15])=[O:9].[C:16](OC(=O)C)(=[O:18])[CH3:17].C([O-])([O-])=O.[Na+].[Na+]>ClCCl>[CH3:6][O:7][C:8]([C:10]1[O:11][C:12]([C:16](=[O:18])[CH3:17])=[CH:13][C:14]=1[CH3:15])=[O:9] |f:3.4.5|
|
Name
|
Tin (IV) chloride
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
3-methyl-furan-2-carboxylic acid methyl ester
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC=CC1C
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a plug of Celite
|
Type
|
WASH
|
Details
|
the filtration cake is washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted two times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases are washed once with water and with a saturated aqueous solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on a semi-preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1OC(=CC1C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |